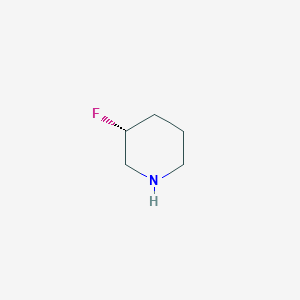

(R)-3-fluoropiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

(3R)-3-fluoropiperidine |

InChI |

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |

InChI Key |

YUKQZLBLVRAJSW-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)F |

Canonical SMILES |

C1CC(CNC1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 3 Fluoropiperidine and Its Derivatives

Historical and Contemporary Challenges in Stereoselective Fluoropiperidine Synthesis

The synthesis of stereoselectively fluorinated N-heterocycles like (R)-3-fluoropiperidine has historically been a formidable challenge for synthetic chemists. beilstein-journals.orgnih.gov Early methods often relied on nucleophilic substitution reactions with fluoride (B91410) ions, which were frequently hampered by poor reactivity, low yields, and a lack of stereocontrol. The use of highly toxic and hazardous fluorinating agents also posed significant safety concerns. beilstein-journals.org

Contemporary challenges have shifted towards achieving high levels of stereoselectivity in a safe and efficient manner. rsc.org Key difficulties include:

Stereocontrol: The small size and high electronegativity of the fluorine atom can make it difficult to control the stereochemical outcome of fluorination reactions. Achieving high diastereoselectivity and enantioselectivity remains a primary hurdle.

Reagent Availability and Safety: While safer electrophilic fluorinating reagents have been developed, their cost can be prohibitive for large-scale synthesis. The development of catalytic methods that use simpler and safer fluorine sources is an ongoing area of research.

Substrate Scope: Many existing methods are limited to specific substrate classes, and a general, broadly applicable method for the synthesis of diverse fluorinated piperidines is still sought after.

Functional Group Tolerance: The harsh conditions often required for fluorination can be incompatible with sensitive functional groups present in complex molecules.

Modern synthetic strategies increasingly focus on asymmetric catalysis to overcome these challenges, offering milder reaction conditions, higher stereoselectivity, and improved functional group compatibility. beilstein-journals.orgrsc.org These approaches often involve the stereoselective construction of the fluorinated stereocenter during the formation of the piperidine (B6355638) ring itself.

Asymmetric Synthesis Approaches

Palladium-Catalyzed Strategies

Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the synthesis of chiral fluorinated piperidines has yielded several innovative strategies.

One successful approach involves the palladium-catalyzed enantioselective allylic alkylation of α-fluoro-β-ketoesters. This method allows for the creation of a stereogenic center bearing a fluorine atom with high enantiocontrol. Subsequent cyclization of the alkylated product then furnishes the desired 3-fluoropiperidine (B1141850) ring system.

A study by Harrity and co-workers demonstrated the first useful enantioselective Pd-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters. Using the Trost family of chiral ligands, they were able to achieve products with up to 92% enantiomeric excess (ee). This methodology provides a valuable route to 3-fluoropiperidine intermediates.

| Entry | Substrate | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Ethyl 2-fluoro-3-oxo-5-phenylpentanoate | (R,R)-Trost Ligand | Toluene | 85 | 92 |

| 2 | Ethyl 2-fluoro-3-oxo-5-(4-methoxyphenyl)pentanoate | (R,R)-Trost Ligand | Toluene | 82 | 90 |

| 3 | Ethyl 2-fluoro-3-oxo-5-(4-chlorophenyl)pentanoate | (R,R)-Trost Ligand | Toluene | 88 | 91 |

Data synthesized from narrative descriptions in the source material.

Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes represents a direct and atom-economical approach to β-fluoropiperidines. nih.govacs.org This reaction involves the simultaneous formation of a C-N and a C-F bond across a double bond within the same molecule. The use of chiral ligands allows for the enantioselective synthesis of these valuable heterocycles.

Liu and colleagues developed a pioneering palladium(II)-catalyzed asymmetric aminofluorination of unactivated alkenes. nih.govresearchgate.net By employing chiral quinoline-oxazoline (Quox) ligands, they successfully synthesized a range of enantiomerically enriched β-fluoropiperidines in good yields and with excellent enantioselectivity. A key finding was the crucial role of Et₄NF·3HF as a readily available nucleophilic fluoride source in achieving high enantiocontrol.

| Entry | Alkene Substrate | Chiral Ligand | Yield (%) | ee (%) |

| 1 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | (S)-Quox | 75 | 92 |

| 2 | N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | (S)-Quox | 72 | 94 |

| 3 | N-(2,2-dimethylpent-4-en-1-yl)-4-methylbenzenesulfonamide | (S)-Quox | 68 | 95 |

This table is a representative example based on the described methodology and is not exhaustive of all substrates tested.

Palladium-catalyzed [4+2] annulation, or cycloaddition, reactions provide a powerful method for the construction of six-membered rings like the piperidine core. rsc.orgnih.gov In this approach, a four-atom component and a two-atom component react to form the heterocyclic ring in a single step. By using chiral palladium catalysts, this annulation can be rendered enantioselective, providing a direct route to chiral piperidine derivatives.

While specific examples focused solely on this compound are not extensively detailed, the general methodology is well-established for a variety of substituted piperidines. researchgate.net The strategy involves the in-situ generation of a palladium-containing 1,4-dipole which then undergoes cycloaddition with an alkene. The incorporation of a fluorine atom onto either the four-atom or two-atom component would, in principle, allow for the synthesis of fluorinated piperidines. For instance, a fluorinated allylic carbonate could serve as the four-atom component.

| Entry | 4-Atom Component | 2-Atom Component | Ligand | Yield (%) | ee (%) |

| 1 | Amido-tethered allylic carbonate | Oxazol-5-(4H)-one | (S)-BINAP | 85 | >95 |

| 2 | Vinyl benzoxazinanone | Pyrazolone 4,5-dione | Chiral Phosphine (B1218219) | 76 | 96 |

This table represents the general applicability of the methodology to piperidine synthesis; specific substrates for 3-fluoropiperidine would need to be designed.

Rhodium-Catalyzed Methodologies

Rhodium catalysts have also proven to be highly effective in the asymmetric synthesis of chiral piperidines, particularly through hydrogenation and carbometalation reactions.

Asymmetric hydrogenation of fluorinated pyridine (B92270) derivatives offers a direct route to enantiomerically enriched fluoropiperidines. acs.org The aromatic pyridine ring can be selectively reduced to the corresponding piperidine, with chiral rhodium catalysts controlling the stereochemistry of the newly formed chiral centers. Challenges in this approach include potential C-F bond cleavage (hydrodefluorination) and catalyst poisoning by the nitrogen atom of the pyridine or piperidine. scientificupdate.com However, the use of pyridinium (B92312) salts can mitigate catalyst poisoning and facilitate the hydrogenation. researchgate.netdicp.ac.cn

Another innovative approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govsnnu.edu.cn This method involves the partial reduction of a pyridine, followed by a rhodium-catalyzed asymmetric addition of an aryl or vinyl group, and a final reduction to yield the 3-substituted piperidine. This strategy allows for the introduction of a wide range of substituents at the 3-position with high enantioselectivity.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| [Rh(COD)Cl]₂ / Chiral Ligand | 3-Fluoropyridine | This compound | 78 | 95 |

| Rh-CAAC | 3-Fluoro-4-aminopyridine derivative | Protected (3R,4S)-3-fluoro-4-aminopiperidine | High | High |

| [Rh(cod)OH]₂ / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate | (R)-3-Aryl-tetrahydropyridine | 90 | 96 |

Data synthesized from narrative descriptions in the source material.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis of 3-fluoropiperidine derivatives can be achieved through the electrophilic fluorination of pre-functionalized piperidine intermediates. clockss.org This approach relies on the existing stereocenters in the molecule to direct the incoming electrophilic fluorine source to a specific face of the molecule.

A common strategy involves the fluorination of cyclic enamines or enol ethers derived from piperidone precursors. clockss.org The stereochemical outcome of the fluorination is influenced by the steric and electronic properties of the substrate and the fluorinating agent. For example, the electrophilic fluorination of a cyclic enamine derived from a 2-substituted piperidone can lead to the formation of a trans-2-substituted-3-fluoropiperidine as the major diastereomer. clockss.org

Subsequent Lewis acid-mediated nucleophilic substitution at the 2-position can be used to introduce further diversity. clockss.org For instance, treatment of a 3-fluoro-2-methoxypiperidine with a nucleophile like allyltrimethylsilane (B147118) in the presence of a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) can proceed with moderate to good diastereoselectivity, influenced by the fluorine atom. clockss.org

Deoxofluorination of Alkoxypiperidines

A direct and common strategy for the synthesis of this compound involves the deoxofluorination of an appropriate N-protected (R)-3-hydroxypiperidine precursor. This nucleophilic substitution reaction typically proceeds with inversion of stereochemistry, making it an effective method for converting readily available chiral alcohols into their corresponding fluorides.

Various reagents have been developed for deoxofluorination, each with its own advantages and substrate scope. Diethylaminosulfur trifluoride (DAST) is a well-established reagent for this transformation. For instance, the deoxofluorination of N-Boc-protected 3-oxopyrrolidine-2-carboxylate, a similar cyclic amino ketone, with DAST has been shown to proceed in good yield, demonstrating the feasibility of this reagent for fluorinating cyclic amino acid derivatives. nih.gov The reaction of N-Boc-(R)-3-hydroxypiperidine with DAST is expected to yield N-Boc-(S)-3-fluoropiperidine due to the S(_N)2 mechanism. Subsequent deprotection would then provide the target this compound if the starting material was (S)-3-hydroxypiperidine, or the (S)-enantiomer from the (R)-alcohol.

The reaction is typically carried out in an inert solvent, and the choice of both the fluorinating agent and the reaction conditions is crucial to minimize side reactions such as elimination.

Table 1: Deoxofluorination of a Cyclic Amino Ketone with DAST

| Substrate | Reagent | Conditions | Product | Yield |

| N-Boc-3-oxopyrrolidine-2-carboxylate | DAST (3 equiv.) | Neat, 0°C to rt, 18h | N-Boc-3,3-difluoropyrrolidine-2-carboxylate | 64% nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct the fluorinated piperidine ring system with defined stereochemistry. These methods often involve the formation of a key carbon-nitrogen bond in the ring-closing step.

Aza-Prins Cyclofluorination Methodologies

The aza-Prins cyclization is a valuable method for the synthesis of nitrogen-containing heterocycles. nih.gov In the context of fluoropiperidine synthesis, this reaction typically involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid which also serves as the fluoride source. While the synthesis of 4-fluoropiperidines via aza-Prins cyclization has been reported, the application to 3-fluoropiperidines is less common. kg.ac.rs

A plausible approach to this compound via an aza-Prins-type reaction could involve the cyclization of a suitably substituted N-allyl homoallylamine derivative. The stereochemistry at the newly formed C-3 position would be controlled by the chiral auxiliary or catalyst used. The reaction proceeds through an iminium ion intermediate, which is then attacked by the alkene, followed by trapping of the resulting carbocation with a fluoride ion.

Oxidative Ring Opening and Reductive Ring Closure Sequences

A versatile strategy for the synthesis of functionalized piperidines involves the oxidative cleavage of a cyclic olefin precursor, followed by a reductive ring closure. This sequence allows for the introduction of various substituents, including fluorine, onto the piperidine ring. This synthetic concept has been successfully applied to the construction of fluorine-containing piperidine γ-amino acid derivatives. arkat-usa.org

The process typically begins with the oxidative cleavage of a C=C bond within a cyclic precursor, often achieved through ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage, to generate a dicarbonyl intermediate. This intermediate is then subjected to a double reductive amination with a primary amine, which forms the piperidine ring. By using a chiral amine or a chiral precursor, stereocontrol can be achieved.

Hypervalent Iodine Reagent-Promoted Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, particularly in the functionalization of alkenes. dicp.ac.cn In the context of 3-fluoropiperidine synthesis, these reagents can promote intramolecular aminofluorination of unsaturated amines. kg.ac.rs This reaction provides a direct route to the fluorinated piperidine ring system.

The reaction is proposed to proceed through the formation of an iodiranium(III) ion intermediate upon attack of the BF(_3)-coordinated hypervalent iodine reagent on the C=C bond. This is followed by a diastereodetermining 5-exo-cyclization. kg.ac.rs An asymmetric version of this protocol has been reported, utilizing a chiral hypervalent iodine reagent to achieve enantioselective aminofluorination of alkenes, leading to the formation of 3-fluoropiperidine derivatives. nih.gov

Table 2: Hypervalent Iodine-Mediated Intramolecular Aminofluorination

| Substrate | Reagent System | Product | Key Feature |

| Alkenyl N-tosylamides | BF(_3)-activated aryliodine(III) carboxylates | 3-Fluoropiperidines | Endo-selective cyclization kg.ac.rsnih.gov |

| Amino-tethered alkenes | Chiral iodoarene catalyst / HF·pyridine / mCPBA | Chiral fluorinated cyclic amines | Catalytic enantioselective aminofluorination scilit.com |

Developments in Catalyst and Ligand Design for Stereochemical Control

The development of chiral catalysts and ligands has been pivotal in achieving high levels of stereocontrol in the synthesis of this compound and its derivatives. Asymmetric hydrogenation and other catalytic enantioselective methods are at the forefront of these advancements.

A notable approach is the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts. This method allows for the synthesis of a variety of chiral piperidines, including fluoropiperidines, with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk The key to this transformation is the use of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cn

The design of chiral ligands is crucial for the success of these catalytic systems. Chiral phosphine ligands, often in complex with rhodium or iridium, have been extensively studied and have proven to be highly effective in asymmetric hydrogenation reactions. researchgate.netrsc.org For instance, rhodium complexes with C(_1)-symmetric chiral monosubstituted diene ligands have been used in the asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates to produce chiral piperidines with good enantioselectivities. organic-chemistry.org The choice of ligand can significantly influence the enantiomeric excess (ee) of the product.

Table 3: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines

| Reaction Type | Catalyst System | Ligand Type | Product | Enantioselectivity |

| Reductive Transamination | Rhodium-based | Chiral primary amine | Chiral fluoropiperidines | Excellent dicp.ac.cnliverpool.ac.uk |

| Asymmetric Arylative Cyclization | Rhodium-based | C(_1)-symmetric chiral diene | Chiral piperidines | Good organic-chemistry.org |

| Asymmetric Reductive Heck Reaction | Rh(cod)(OH) | (S)-Segphos | 3-Substituted tetrahydropyridines | High ee nih.govacs.org |

Conformational Analysis and Stereoelectronic Effects in R 3 Fluoropiperidine Systems

Intrinsic Conformational Preferences of 3-Fluoropiperidine (B1141850) Derivatives

The conformational behavior of 3-fluoropiperidine is distinguished by a notable deviation from the general principle that larger substituents on a cyclohexane (B81311) or piperidine (B6355638) ring prefer the less sterically hindered equatorial position.

Both experimental and computational studies have demonstrated a strong preference for the fluorine atom to occupy the axial position in 3-fluoropiperidine and its derivatives. nih.govd-nb.info This preference is contrary to what would be expected based on simple steric arguments. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of ³J(¹⁹F,¹H) coupling constants, has been a key experimental tool in confirming the axial orientation of the fluorine atom in various derivatives. d-nb.inforesearchgate.net

Computational analyses, such as those using Density Functional Theory (DFT), have corroborated these experimental findings. d-nb.inforesearchgate.net Calculations of the free enthalpy differences (ΔG) between the equatorial and axial conformers consistently indicate that the axial conformation is more stable, especially in solution. nih.govresearchgate.net For instance, in derivatives of 3-fluoropiperidine, a strong preference for the Fₐₓᵢₐₗ conformation is observed both experimentally and computationally. nih.govd-nb.info This unexpected stability of the axial conformer points to the presence of specific stabilizing stereoelectronic interactions. d-nb.info

The conformational preference for the axial fluorine is significantly influenced by modifications at the nitrogen atom, such as protonation or the attachment of substituents. When the piperidine nitrogen is protonated, forming a piperidinium (B107235) salt (e.g., an HCl salt), the preference for the axial fluorine becomes even more pronounced. nih.govscientificupdate.com This enhanced stability is largely attributed to strong electrostatic interactions that arise in the cation. nih.govresearchgate.net

Similarly, N-substitution also modulates the conformational equilibrium. Studies on N-trifluoroacetamide (TFA) derivatives of 3-fluoropiperidine show a persistent, high axial preference for the fluorine atom. nih.govd-nb.info The nature of the N-substituent and the solvent polarity play crucial roles in the conformational balance. nih.gov For example, a clear correlation has been identified between increasing solvent polarity and a greater preference for the axial fluorine conformation in N-TFA-3,5-difluoropiperidine. nih.gov

Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives This table presents the calculated free enthalpy differences (ΔG) in kcal/mol between the equatorial and axial conformers. Negative values indicate a preference for the axial conformer.

| Derivative | N-Substituent | Conditions | ΔG (kcal/mol) | Axial/Equatorial Preference | Source |

| 1A | Trifluoroacetyl (TFA) | Gas Phase | -1.1 | Axial | d-nb.inforesearchgate.net |

| Chloroform (B151607) | -1.7 | Axial | d-nb.inforesearchgate.net | ||

| 1B | Protonated (HCl salt) | Gas Phase | +0.4 | Equatorial | d-nb.inforesearchgate.net |

| Water | -1.6 | Axial | d-nb.inforesearchgate.net | ||

| 1C | Hydrogen (NH) | Gas Phase | -0.7 | Axial | d-nb.inforesearchgate.net |

| Water | -1.0 | Axial | d-nb.inforesearchgate.net |

Elucidating Underlying Stereoelectronic and Electrostatic Interactions

The observed axial preference in 3-fluoropiperidine systems is not governed by sterics but by a combination of powerful stereoelectronic and electrostatic forces.

In protonated 3-fluoropiperidine derivatives, a key stabilizing factor for the axial conformer is the charge-dipole interaction between the positively charged nitrogen (N⁺) and the dipole of the carbon-fluorine bond (C-F). nih.govscientificupdate.com When the fluorine atom is in the axial position, it is oriented syn to the axial N-H bond, allowing for a favorable electrostatic attraction between the partial negative charge on the fluorine and the formal positive charge on the nitrogen center. researchgate.netscientificupdate.com This attractive force, often denoted as a C-F···HN⁺ interaction, is a dominant contributor to the high axial preference observed in piperidinium salts. nih.govresearchgate.net Computational studies have shown that this electrostatic interaction is the main reason for the axial preference in HCl-analogues in solution. researchgate.net The strength of this orienting effect decreases as the halogen is changed from fluorine to chlorine or bromine. acs.org

Role of Dipole Minimization

Computational studies have quantified this effect. The analysis of individual bond dipoles through Natural Bond Orbital (NBO) calculations shows that the variations in the N-H···F-C dipole orientation effects correlate well with the axial-conformation preferences. nih.gov This electrostatic interaction, often described as a charge-dipole orienting effect, is considered a dominant factor in the conformational behavior of 3-halopiperidinium cations. nih.govnih.gov While other factors like hyperconjugation and steric repulsion play a role, the minimization of electrostatic repulsion through favorable dipole alignment is a key driver for the axial preference, particularly in the gas phase and less polar solvents. researchgate.netnih.gov

| Compound Derivative | Conformer | Calculated ΔG (kcal/mol) in Gas Phase | Calculated ΔG (kcal/mol) in Solution | Solvent |

|---|---|---|---|---|

| 3-Fluoropiperidine (TFA-analogue) | Axial | -0.5 | -1.3 | Chloroform |

| 3-Fluoropiperidine (HCl-analogue) | Axial | +4.8 | +1.8 | Water |

| 3-Fluoropiperidine (NH-analogue) | Axial | -0.1 | -0.9 | Water |

Contributions from Non-Classical Hydrogen Bonding

The axial preference in protonated (R)-3-fluoropiperidine is also supported by through-space interactions that can be characterized as non-classical hydrogen bonds. Specifically, the interaction between the fluorine atom and the axial hydrogen of the N⁺-H group (C-F···H-N⁺) results in short contact distances indicative of a hydrogen bonding interaction. researchgate.net While conventional hydrogen bonds to organic fluorine are typically weak, the charge-dipole enhancement in the cation strengthens this interaction, making it a significant conformational determinant. researchgate.netacs.org

Computational Chemistry Methodologies for Conformational Investigations

To dissect the subtle energetic differences between the conformers of this compound, a variety of computational chemistry methodologies have been employed. These theoretical frameworks allow for the detailed examination of the geometric structures, relative energies, and underlying electronic effects that govern conformational preferences.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the conformational behavior of fluorinated piperidines due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov A systematic computational analysis using the M06-2X functional with the def2-QZVPP basis set has been performed to rationalize the conformational behavior of 3-fluoropiperidine and its derivatives in both the gas phase and in solution. researchgate.net Other hybrid-density functionals, such as B3LYP, and long-range-corrected functionals like LC-ωPBE, have also been successfully applied, often in conjunction with the 6-311++G** basis set, to examine these systems. nih.gov These DFT calculations have been crucial in predicting the experimentally observed conformers and in quantifying the free enthalpy differences (ΔG) between axial and equatorial forms, confirming the strong axial preference in many cases. researchgate.netnih.gov

Ab Initio and Coupled Cluster (CCSD) Theoretical Frameworks

For higher accuracy, particularly in establishing benchmark energetic data, high-level ab initio methods are employed. The G3MP2 composite method, a variation of Gaussian-3 theory, has been used to study the conformational behaviors of N-protonated 3-halopiperidines, providing more accurate energy calculations than many standard DFT approaches. nih.gov

Coupled Cluster (CCSD) theory, especially with the inclusion of perturbative triples [CCSD(T)], is considered the "gold standard" in quantum chemistry for calculating the energies of small to medium-sized molecules with high accuracy. youtube.com While computationally intensive, CCSD methods provide a robust theoretical framework for capturing a significant portion of the electron correlation energy. youtube.comarxiv.org Though specific CCSD studies on this compound are not prominent in the cited literature, its application would be invaluable for benchmarking the results from more economical DFT methods and for providing a definitive theoretical value for the conformational energy differences.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into the familiar, intuitive language of Lewis structures, lone pairs, and orbital-orbital interactions. nih.gov In the study of this compound systems, NBO analysis has been instrumental in elucidating the specific stereoelectronic effects at play. nih.govbeilstein-journals.org It allows for the quantification of hyperconjugative interactions, such as the stabilizing through-space interaction between the fluorine lone pairs and the antibonding orbital of the axial N-H bond (LP₃F → σ*(N-H)). nih.govacs.org Furthermore, NBO analysis is used to calculate the dipole moments of individual bonds, providing quantitative evidence for the role of dipole minimization and the C-F···H-N charge-dipole orienting effect in dictating conformational preferences. nih.gov

| Interaction | Stabilization Energy E(2) (kcal/mol) for 3-Fluoropiperidinium | Stabilization Energy E(2) (kcal/mol) for 3-Chloropiperidinium | Stabilization Energy E(2) (kcal/mol) for 3-Bromopiperidinium |

|---|---|---|---|

| LP₃X → σ*(N-H) | 1.12 | 1.34 | 1.37 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. By identifying critical points in the electron density (ρ(r)), QTAIM can define atomic basins and characterize the nature of chemical bonds and other intramolecular interactions.

In the context of this compound, QTAIM would be an ideal methodology for unequivocally characterizing the C-F···H-N⁺ interaction. The presence of a bond path and a bond critical point (BCP) between the fluorine and hydrogen atoms would provide definitive evidence of a bonding interaction. Furthermore, analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP would elucidate the nature of this interaction. A low value of ρ(r) and a positive value of ∇²ρ(r) are characteristic of closed-shell interactions, which include hydrogen bonds and other electrostatic interactions. This analysis would complement NBO findings and provide a more complete physical picture of the non-classical hydrogen bond stabilizing the axial conformer.

Molecular Mechanics Force Field (MMFF) Simulations

Molecular mechanics force field methods, particularly the Merck Molecular Force Field (MMFF), have been employed as a computational tool to investigate the conformational preferences of 3-fluoropiperidine and its derivatives. researchgate.net These simulations offer a computationally efficient way to explore the potential energy surface and identify low-energy conformers.

In studies of N-methyl-3-fluoropiperidinium salts, MMFF force field calculations were used alongside higher-level density functional theory (DFT) and ab initio methods to predict the disposition of the fluorine substituent. researchgate.net The goal of these simulations is to calculate the relative steric energies of different conformers, such as those with the fluorine atom in an axial or equatorial position, to predict the most stable arrangement.

Research findings indicate that while force fields like MMFF can provide initial insights, their accuracy for fluorinated systems can be variable. For instance, in comparing N-protonated 3-fluoropiperidinium salts, MMFF calculations, like more advanced quantum-chemical methods, unambiguously pointed to a preference for the axial fluorine conformer for all salts investigated. researchgate.net However, it has also been noted that the specific parametrization of the force field is critical and that discrepancies can arise, suggesting that some stereoelectronic effects unique to organofluorine compounds may not be perfectly captured. researchgate.net This highlights the need for careful validation and potential reparameterization of force fields for this class of molecules. researchgate.net

The general performance of MMFF, specifically the MMFF94 version, has been characterized as one of the most successful for predicting the conformations of diverse organic molecules. researchgate.netbath.ac.uk It is often used for initial conformational searches before higher-level quantum mechanical calculations are performed. mdpi.com

Integration of Solvent Effects using Continuum Models

The conformational equilibrium of this compound is highly sensitive to its environment, and computational studies must account for the significant influence of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects without the prohibitive computational cost of modeling individual solvent molecules. nih.govwikipedia.org

These models represent the solvent as a continuous medium with a specific dielectric constant (ε), creating a solute cavity within which the molecule is placed. wikipedia.orguni-muenchen.de The solute's electron distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, altering its energy and geometry. q-chem.com This approach allows for the calculation of free energies of solvation and the prediction of conformational preferences in different solvents.

Systematic computational surveys on 3-fluoropiperidine and its derivatives have revealed that solvation and solvent polarity play a major role in determining the orientation of the fluorine atom. nih.govd-nb.info For example, DFT calculations using a PCM have been performed to rationalize experimental observations in solvents like chloroform and water. nih.gov These studies demonstrate that the preference for the axial fluorine conformer in N-protected or protonated 3-fluoropiperidines is often enhanced in more polar solvents. This effect is attributed to the interplay between the molecule's dipole moment and the stabilizing reaction field of the polar solvent. d-nb.info The table below presents computational data for the trifluoroacetamide (B147638) (TFA) protected derivative of 3-fluoropiperidine, showing the calculated free enthalpy difference (ΔG) between the axial and equatorial conformers in the gas phase and in chloroform.

| Compound Derivative | Phase/Solvent | ΔG (axial → equatorial) [kcal/mol] | Favored Conformer |

|---|---|---|---|

| 3-Fluoropiperidine-TFA | Gas Phase | -0.5 | Equatorial |

| 3-Fluoropiperidine-TFA | Chloroform | +0.6 | Axial |

These results underscore the critical importance of including solvent effects in theoretical models to accurately predict the conformational behavior of fluorinated piperidines. nih.gov

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³J(¹⁹F, ¹H) Coupling Constants, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for the experimental investigation of the conformational preferences of this compound in solution. The ¹⁹F nucleus is an excellent probe due to its 100% natural abundance, high sensitivity, and wide chemical shift range. wikipedia.org

A key parameter derived from ¹H and ¹⁹F NMR spectra is the vicinal (three-bond) fluorine-proton coupling constant, ³J(¹⁹F,¹H). The magnitude of this coupling is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus relationship. This dependence allows for the unambiguous determination of the fluorine atom's orientation (axial or equatorial) on the piperidine ring. d-nb.info

A large ³J(¹⁹F,¹H) coupling constant (typically > 25 Hz) is indicative of an anti-periplanar relationship (approx. 180° dihedral angle), which corresponds to an axial fluorine atom coupled to an axial proton.

A small ³J(¹⁹F,¹H) coupling constant (typically < 10 Hz) corresponds to a synclinal or gauche relationship (approx. 60° dihedral angle), which is characteristic of an equatorial fluorine atom.

Systematic NMR studies on a wide array of 3-fluoropiperidine derivatives have used ³J(¹⁹F,¹H) values to experimentally confirm the strong preference for the axial fluorine conformation, particularly in protonated or N-acyl protected forms. nih.govnih.gov The table below summarizes representative experimental coupling constants and the inferred conformational preference for different 3-fluoropiperidine derivatives.

| Derivative | Solvent | Observed ³J(¹⁹F,¹H) (Hz) | Inferred F Orientation |

|---|---|---|---|

| N-TFA-3-fluoropiperidine | Toluene | 38.2 | Axial |

| 3-Fluoropiperidine HCl | Water | - | Axial |

| N-H-3-fluoropiperidine | Toluene | 40.9 | Axial |

In addition to coupling constants, the Nuclear Overhauser Effect (NOE) provides through-space distance information between nuclei, which is invaluable for conformational analysis. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal spatial proximities between the fluorine atom and protons on the piperidine ring. For example, a strong NOE between an axial fluorine and other axial protons (e.g., at the C2 and C4 positions) would provide further evidence for its axial orientation. While direct ¹⁹F-¹H NOE (HOESY) experiments are powerful, they have been more extensively detailed for related systems like fluorinated pyrrolidines, where they have been used to estimate internuclear distances and confirm ring conformations. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. encyclopedia.pub For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for confirming the absolute configuration of stereogenic centers, provided a suitable single crystal can be obtained. nih.govnih.gov

The technique works by diffracting X-rays off the electron cloud of a crystalline lattice. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. encyclopedia.pub To establish the absolute configuration of an enantiomerically pure compound, anomalous dispersion (or resonant scattering) is utilized. ed.ac.uk This effect, which is more pronounced for heavier atoms but now reliably measurable for light-atom structures, allows for the differentiation between a molecule and its non-superimposable mirror image, often quantified by the Flack parameter. encyclopedia.pubmit.edu

In the context of 3-fluoropiperidine systems, X-ray crystallography has been instrumental in unequivocally confirming the conformational preferences predicted by computational and NMR studies.

The crystal structures of 4,4-diphenyl-3-fluoro-N-protonated and N,N-dimethylpiperidinium salts were determined, providing solid-state evidence that the fluorine atom occupies the axial position. researchgate.net

Analysis of a cis-3,5-difluoropiperidine hydrochloride derivative showed that both fluorine atoms adopt a 1,3-diaxial orientation in the crystal structure. nih.gov

Conversely, the crystal structure of a different fluorinated piperidine derivative confirmed an equatorial preference for the fluorine substituent in that specific substitution pattern. nih.gov

These examples highlight the power of X-ray crystallography to provide a static, high-resolution snapshot of the molecule, confirming the relative stereochemistry of all substituents and, for chiral non-racemic crystals, the absolute configuration of the entire molecule.

Infrared Spectroscopy for Conformational Analysis

Infrared (IR) spectroscopy, which measures the vibrations of molecular bonds, can serve as a sensitive probe for the conformational state of molecules, including this compound. Different conformers (e.g., axial vs. equatorial) can exhibit distinct IR spectra due to changes in bond vibrational frequencies and intensities that result from the different steric and electronic environments in each geometry. researchgate.net

The C-F bond stretching vibration, typically found in the 1000-1400 cm⁻¹ region of the IR spectrum, is particularly sensitive to the local molecular environment. Changes in the position and intensity of this band can be correlated with conformational changes. For instance, in a study of the closely related 3-fluoropyrrolidinium cation, IR spectroscopy, in conjunction with quantum-chemical calculations, revealed that the molecule adopts only a single conformation (pseudo-axial) in the condensed phase. researchgate.net

The utility of IR spectroscopy is significantly enhanced when combined with computational chemistry. Theoretical vibrational spectra for different possible conformers (e.g., the axial and equatorial chair forms of 3-fluoropiperidine) can be calculated using methods like DFT. By comparing the calculated spectra for each conformer with the experimental IR spectrum, it is often possible to identify the dominant conformer present in the sample. This combined experimental and theoretical approach provides a powerful method for conformational analysis. fu-berlin.de

Applications of R 3 Fluoropiperidine in Rational Molecular Design

Utilization in the Design of Advanced Bioactive Scaffolds and Chemical Building Blocks

(R)-3-fluoropiperidine is extensively utilized as a versatile building block for the synthesis of complex pharmaceuticals and agrochemicals. scinapse.io The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic systems in approved drugs, valued for its three-dimensional structure which allows for the presentation of substituents in well-defined spatial orientations. researchgate.netajchem-a.commdpi.com The introduction of a fluorine atom onto this privileged scaffold enhances its utility in drug design.

The presence of fluorine can significantly influence the biological activity and pharmacokinetic profile of a parent molecule. Consequently, fluorinated piperidines are considered valuable fragments for techniques like fragment-based drug discovery (FBDD). researchgate.net As a chiral building block, this compound offers a platform for creating stereochemically defined molecules, which is crucial for optimizing interactions with specific biological targets. Its use allows for the systematic exploration of chemical space around a core structure. For instance, enantioselective synthesis routes have been developed to produce derivatives like cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized building block for medicinal chemistry programs. yale.edu

The creation of advanced bioactive scaffolds often involves incorporating the this compound moiety into larger, more complex architectures. This can be seen in the synthesis of novel dopamine (B1211576) 4 receptor (D4R) antagonists, where a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold was explored. d-nb.info Similarly, fluorinated piperidine analogs based on conformationally restricted systems, such as the 2-azaspiro[3.3]heptane scaffold, have been synthesized to serve as bioisosteres of piperidine, offering different substitution patterns for drug design. researchgate.netbeilstein-journals.org These examples underscore the role of this compound not just as a simple substituent, but as a foundational component for constructing novel and sophisticated bioactive scaffolds.

Strategic Modulation of Drug Candidate Properties

The introduction of the this compound motif is a deliberate strategy to manipulate key properties of a drug candidate, including its basicity, bioavailability, metabolic stability, and target affinity. The predictable effects of the fluorine atom, governed by its position and stereochemistry, make this building block a powerful tool for lead optimization.

One of the most significant and predictable applications of 3-fluoropiperidine (B1141850) is the fine-tuning of the basicity (pKa) of the piperidine nitrogen. ajchem-a.com This modulation is highly dependent on the stereochemical orientation of the fluorine atom relative to the nitrogen.

The inductive electron-withdrawing effect of the fluorine atom generally lowers the pKa of the piperidine nitrogen, making it less basic. However, the magnitude of this effect is dictated by its axial or equatorial position in the ring's chair conformation.

Axial Fluorine: An axial fluorine atom has a less pronounced effect on lowering the basicity. In the protonated state, the axial C-F bond dipole is oriented antiparallel to the N⁺-H bond dipole. This alignment is electrostatically favorable, stabilizing the positive charge on the nitrogen and thus increasing the pKa (making the amine a stronger base) compared to the equatorial isomer. scinapse.ioresearchgate.net

Equatorial Fluorine: An equatorial fluorine atom exerts a stronger basicity-lowering effect. nih.gov

This stereochemical difference provides a powerful tool for rational drug design. In the development of kinesin spindle protein (KSP) inhibitors by Merck, researchers found that modulating the piperidine pKa was critical for efficacy. The derivative with an axial fluorine at the 3-position had a pKa of 7.6, whereas the corresponding equatorial isomer had a pKa of 6.6. scinapse.io The axial isomer, being more basic, led to a more efficacious clinical candidate, MK-0731. scinapse.io This ability to precisely adjust pKa is also used to mitigate off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity that is often associated with basic amines. scinapse.ionih.gov

| Fluorine Position (in a 3-fluoropiperidine derivative) | Reported pKa | Effect on Basicity | Underlying Reason |

|---|---|---|---|

| Axial | 7.6 | Higher pKa (More Basic) | Favorable antiparallel alignment of C-F and N⁺-H dipoles stabilizes the protonated form. scinapse.io |

| Equatorial | 6.6 | Lower pKa (Less Basic) | Greater inductive effect reduces electron density on the nitrogen. scinapse.io |

Bioavailability, particularly oral bioavailability, is a critical property for many drug candidates and is heavily influenced by factors such as lipophilicity and membrane permeability. Incorporating this compound can favorably modulate these characteristics.

Fluorine substitution is a well-established strategy to enhance membrane permeation. scinapse.ioresearchgate.net This can occur through several mechanisms. Firstly, as discussed previously, the introduction of fluorine lowers the pKa of the piperidine nitrogen. A lower basicity means that at physiological pH (around 7.4), a smaller fraction of the molecule is in its protonated, charged form. The neutral, uncharged form is more lipophilic and can more readily pass through lipid cell membranes. scinapse.io This reduction in basicity has been shown to have a beneficial influence on oral absorption. yale.edu

Secondly, the introduction of a fluorine atom generally increases the lipophilicity of a molecule, a property often quantified by the partition coefficient (logP) or distribution coefficient (logD). d-nb.info Increased lipophilicity can lead to improved cell penetration. scinapse.io For example, in a series of 5-HT1D receptor ligands, fluorination was explored as a strategy to improve upon the poor absorption and bioavailability of a piperidine-containing analog. d-nb.info Studies have shown that introducing a fluorine substituent at the 3-position of a piperidine ring can effectively improve the pharmacokinetic (PK) properties of a compound. chemrxiv.org Therefore, the use of this compound is a rational approach to enhance a drug candidate's ability to be absorbed and distributed to its site of action.

Enhancing a drug candidate's metabolic stability is a primary goal of lead optimization, as it can lead to improved bioavailability and a longer duration of action. The carbon-fluorine (C-F) bond is exceptionally strong and is highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family. nih.gov

Piperidine rings are common sites of metabolism, often undergoing oxidation at carbons alpha to the nitrogen or at other susceptible C-H positions. researchgate.net By replacing a hydrogen atom with a fluorine atom, as in this compound, that position is effectively blocked from metabolic attack. This strategy of "metabolic blocking" can be used to prevent the formation of undesired metabolites and redirect metabolism to other parts of the molecule, or slow it down altogether. nih.gov

A key example highlights how this strategy can also be used to enhance safety. In the development of kinesin spindle protein inhibitors, a lead compound containing a fluoroethylamine group on the piperidine nitrogen was found to be acutely toxic in preclinical models. scinapse.ionih.gov The toxicity was traced to the metabolic N-dealkylation of the fluoroethylamine side chain, which released the known toxin fluoroacetate. To solve this problem, medicinal chemists redesigned the molecule by moving the fluorine from the side chain onto the piperidine ring itself (at the 3-position), thereby blocking alternative metabolic pathways and preventing the formation of the toxic byproduct. scinapse.io This demonstrates how incorporating a 3-fluoropiperidine scaffold can be a crucial tactic to deliberately and rationally alter drug metabolism pathways to improve the safety profile of a drug candidate.

The ultimate goal of rational drug design is to create molecules that bind to their biological target with high affinity and selectivity. The fluorine atom of this compound can directly participate in or influence interactions within a protein's binding pocket to achieve this goal.

Although organic fluorine is a very poor hydrogen bond acceptor in general, it can form favorable interactions with polar groups in a protein. scinapse.io Short contacts between the fluorine atom and backbone amide groups are frequently observed in protein-ligand crystal structures. researchgate.net Furthermore, the polarized C-F bond can engage in favorable multipolar interactions, such as with the carbonyl groups (C=O) of the protein backbone. These C-F···C=O interactions, when geometrically aligned, can significantly enhance ligand binding affinity, in some cases by 5- to 10-fold. scinapse.io

Beyond direct interactions, fluorination can also influence binding affinity and selectivity through conformational effects. The introduction of a fluorine atom can alter the conformational preferences of the piperidine ring or adjacent parts of the molecule. This can pre-organize the ligand into a "bioactive conformation" that fits more perfectly into the target's binding site, thus increasing affinity. This conformational constraint can also reduce the molecule's ability to bind to off-target proteins, thereby improving selectivity. researchgate.net For example, the selective fluorination of ligands for the 5-HT2a receptor was shown to significantly influence both affinity and selectivity over the related 5-HT2c receptor. researchgate.net The defined stereochemistry of this compound is particularly important here, as the precise orientation of the C-F bond can be critical for establishing these productive binding interactions.

Derivatization and Functionalization Strategies for Scaffold Diversification

The utility of this compound as a building block is greatly expanded by the array of chemical reactions that can be used to modify or "derivatize" it. These strategies allow for the creation of diverse libraries of related compounds, which is essential for exploring structure-activity relationships (SAR) during drug discovery.

The piperidine nitrogen is a common site for functionalization. Standard reactions such as N-alkylation, using an alkyl halide and a base (e.g., K₂CO₃ in DMF), allow for the straightforward introduction of various substituents onto the nitrogen atom. researchgate.net This is a fundamental step in building out the complexity of the final molecule.

More advanced methods have been developed to functionalize the carbon framework of the piperidine ring. Palladium-catalyzed reactions are particularly powerful for this purpose. For example, a Pd-catalyzed allylation-condensation sequence using α-fluoro-β-ketoesters provides a convenient route to functionalized 3-fluoropiperidine derivatives. researchgate.net Another modern approach is the direct C-H functionalization of the piperidine ring. Photoredox catalysis has enabled the α-amino C–H arylation of highly substituted piperidines, allowing for the direct coupling of aryl groups to the carbon adjacent to the nitrogen. chemrxiv.org Such methods provide efficient access to complex structures from simple precursors, streamlining the synthesis of novel analogs for biological testing. yale.edu

These derivatization strategies, from simple N-alkylations to complex C-H functionalizations, demonstrate the versatility of the this compound scaffold. They provide medicinal chemists with the tools to systematically modify every part of the molecule, enabling the rapid diversification and optimization of lead compounds. researchgate.net

Chemoselective Functionalization of 3-Fluoropiperidine Intermediates

The strategic introduction of a fluorine atom in the piperidine ring, as seen in this compound, significantly influences the reactivity of adjacent functional groups, enabling a high degree of chemoselectivity in subsequent synthetic transformations. This selectivity is crucial for the construction of complex molecules with well-defined three-dimensional structures.

Research has demonstrated that 3-fluoropiperidine imines can undergo chemoselective derivatization with high diastereocontrol. This allows for the precise installation of various substituents, leading to a diverse array of functionalized piperidine analogs. The fluorine atom's electron-withdrawing nature can modulate the reactivity of the imine, directing nucleophilic attack to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction. This level of control is paramount in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.

A notable example involves a palladium-catalyzed allylation-condensation sequence that yields functionalized 3-fluoropiperidine derivatives. This method takes advantage of α-fluoro-β-ketoesters as readily accessible fluorine sources, avoiding the use of more hazardous electrophilic fluorinating agents. The resulting 3-fluoropiperidine intermediates are amenable to a range of functionalization reactions, serving as versatile building blocks for the discovery of novel bioactive compounds.

Introduction of Diverse Chemical Functionalities for Library Synthesis

The this compound scaffold is a cornerstone in the construction of compound libraries for drug discovery. Its rigid structure, combined with the ability to introduce diverse chemical functionalities, allows for the systematic exploration of chemical space around a privileged core. Diversity-oriented synthesis (DOS) strategies often employ such scaffolds to generate collections of molecules with a wide range of biological activities.

The synthesis of libraries based on the 3-fluoropiperidine core allows for the introduction of various substituents at different positions of the piperidine ring. These modifications can be designed to probe specific interactions with a biological target, such as a receptor or enzyme active site. The fluorine atom, in particular, can modulate key properties like pKa, lipophilicity, and metabolic stability, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile.

For instance, enantioselective syntheses have been developed to access libraries of 3-amino- and 3-amidofluoropiperidines. In these libraries, the relative stereochemistry between the fluorine atom and the amino group at the C3 position has a discernible effect on the pKa of the piperidine nitrogen. This is attributed to conformational changes induced by the fluorine atom, where in the protonated form, the C-F bond often occupies an axial position due to favorable dipole-dipole interactions with the N-H+ bond.

The following table illustrates the potential for introducing chemical diversity using the this compound scaffold, based on common synthetic transformations.

| Position of Functionalization | Type of Functional Group Introduced | Potential Synthetic Method |

| N1 (Nitrogen) | Alkyl, Aryl, Acyl, Sulfonyl | N-alkylation, N-arylation, Amide coupling, Sulfonylation |

| C2 | Aryl, Alkyl | C-H arylation, Grignard addition to iminium ion |

| C3 (bearing Fluorine) | - | (Fixed) |

| C4 | Amino, Hydroxyl, Carboxyl | Reductive amination, Ketone reduction, Carboxylation |

| C5 | Alkyl, Aryl | Cross-coupling reactions on a suitable precursor |

| C6 | Aryl, Alkyl | C-H functionalization |

This strategic diversification allows for the generation of a multitude of analogs from a single, readily accessible building block, significantly accelerating the early stages of drug discovery.

Applications in Specialized Chemical Probes and Imaging Agents

The unique properties of this compound also lend themselves to the development of sophisticated molecular tools, such as chemical probes and imaging agents. These agents are designed to visualize and study biological processes in real-time, providing invaluable insights into disease mechanisms and the effects of therapeutic interventions.

A significant application of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the 3-position of the piperidine ring allows for the non-invasive visualization and quantification of specific molecular targets in the living brain. mskcc.org

The development of novel building blocks for PET radiotracer development is of high interest, and 1,4-disubstituted 3-[¹⁸F]fluoropiperidines have been investigated for their potential to visualize NR2B NMDA receptors. mskcc.org The radiosynthesis of these tracers involves the radiofluorination of substituted piperidines with both electron-donating and electron-withdrawing N-substituents. mskcc.org While in vivo evaluation of some of these initial radiotracers showed minimal brain uptake for imaging NR2B NMDA receptors, the stability of the fluorine-18 atom at the 3-position was demonstrated, with no radiodefluorination observed. mskcc.org This indicates that the 1,4-disubstituted 3-[¹⁸F]fluoropiperidine moiety holds promise for the development of other PET radiotracers targeting different receptors. mskcc.org

The following table summarizes key aspects of the development of 3-[¹⁸F]fluoropiperidine-based radiotracers.

| Radiotracer Moiety | Target Receptor | Key Findings | Reference |

| 1,4-disubstituted 3-[¹⁸F]fluoropiperidine | NR2B NMDA | Minimal brain uptake for this specific target. mskcc.org | mskcc.org |

| 1,4-disubstituted 3-[¹⁸F]fluoropiperidine | General | Stable in vivo with no radiodefluorination observed. mskcc.org | mskcc.org |

| 1,4-disubstituted 3-[¹⁸F]fluoropiperidine | General | Potential as a valuable building block for other PET radiotracers. mskcc.org | mskcc.org |

The ability to incorporate fluorine-18 into the this compound scaffold provides a powerful platform for the rational design of novel PET probes for a wide range of neurological and psychiatric disorders.

Emerging Trends and Future Research Directions for R 3 Fluoropiperidine

Innovation in Novel and Highly Efficient Stereoselective Fluorination Methodologies

The development of efficient and stereoselective methods for the synthesis of (R)-3-fluoropiperidine and its derivatives is a cornerstone of ongoing research. Traditional fluorination methods often require harsh conditions and suffer from poor selectivity. nih.gov Consequently, the field is rapidly advancing towards more sophisticated and milder strategies.

A significant breakthrough has been the development of a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.govsciencedaily.com This method utilizes readily available fluoropyridine precursors to produce a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govresearchgate.net The process involves the dearomatization of the pyridine (B92270) ring followed by a complete hydrogenation of the resulting intermediates. nih.gov This approach is a notable improvement over earlier multi-step syntheses. researchgate.net

Another promising strategy is the palladium-catalyzed heterogeneous hydrogenation of fluoropyridines. acs.orgnih.gov This method offers a robust and straightforward route to access these valuable compounds from inexpensive starting materials. acs.org A key advantage of this protocol is its chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems. acs.org The utility of this method has been demonstrated through the synthesis of fluorinated analogues of commercial drugs. acs.orgnih.gov

Furthermore, the use of hypervalent iodine(III) reagents activated by BF₃ has emerged as a powerful tool for the fluorocyclization of alkenyl N-tosylamides to construct 3-fluoropiperidines. kg.ac.rs This approach, however, can face challenges with selectivity, leading to competitive oxoamination reactions. kg.ac.rs Detailed mechanistic studies are underway to better control the reaction pathways and improve the diastereoselectivity of these transformations. kg.ac.rs

Recent advancements also include the asymmetric intramolecular Pd(II)-catalyzed aminofluorination of unactivated alkenes, which provides a route to chiral 3-fluoropiperidines, including spirocyclic variants. nih.gov Additionally, chemoenzymatic platforms are being explored for the synthesis of chiral organofluorines, offering a sustainable and highly selective alternative to traditional chemical methods. nih.govescholarship.orgosti.gov These enzymatic approaches, utilizing aldolases, can efficiently catalyze the formation of carbon-carbon bonds with excellent stereocontrol. nih.govescholarship.orgosti.gov

| Methodology | Catalyst/Reagent | Key Advantages | Challenges | Reference |

|---|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Rhodium-based catalyst | One-pot, high diastereoselectivity, readily available precursors | Reactivity can be sensitive to reagent purity | nih.govsciencedaily.com |

| Heterogeneous Hydrogenation | Palladium on carbon (Pd/C) | Robust, simple, chemoselective, uses inexpensive precursors | Potential for hydrodefluorination as a side reaction | acs.orgnih.gov |

| Fluorocyclization | BF₃-activated hypervalent iodine(III) reagents | Rapid construction of 3-fluorinated azaheterocycles | Competitive side reactions (oxoamination), selectivity issues | kg.ac.rs |

| Chemoenzymatic Synthesis | Aldolases | High stereoselectivity, sustainable, mild reaction conditions | Substrate scope limitations | nih.govescholarship.orgosti.gov |

Integration of Advanced Computational Modeling for Predicting Fluorine Effects and Reactivity

Advanced computational modeling has become an indispensable tool for understanding and predicting the intricate effects of fluorine substitution on the structure and reactivity of piperidine (B6355638) rings. Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the conformational preferences of fluorinated piperidines. nih.govnih.gov

Computational studies have revealed that the axial preference of the fluorine atom in 3-fluoropiperidine (B1141850) derivatives is a result of a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov These models can accurately predict the experimentally observed conformers in many cases. nih.gov Furthermore, computational analysis has highlighted the significant role of solvation and solvent polarity in stabilizing the axial conformer. nih.gov

Quantum chemical calculations are also being employed to predict the regiochemistry of electrophilic aromatic substitution reactions on related aromatic systems, which can be extrapolated to understand the reactivity of fluorinated heterocyclic precursors. coe.edu By calculating molecular properties such as frontier molecular orbitals and charge distributions, researchers can gain insights into the directing effects of substituents and predict the outcomes of chemical reactions. coe.edu

The integration of these computational methods allows for a more rational design of synthetic targets and catalysts. For instance, DFT calculations have been used to rationalize the exclusive (3S)-selectivity observed in the aldolase-catalyzed addition of fluoropyruvate to aldehydes. nih.govescholarship.org As computational power and theoretical models continue to improve, their predictive capabilities will further accelerate the discovery and development of novel this compound-based molecules.

| Derivative | Computational Model | Predicted Preference | Experimental Observation | Reference |

|---|---|---|---|---|

| 3-Fluoropiperidine HCl | DFT (M06-2X/def2-QZVPP) in water | Strong axial-F preference | Axial-F preference confirmed by NMR | nih.gov |

| N-TFA-3-fluoropiperidine | DFT (M06-2X/def2-QZVPP) in CHCl₃ | Axial-F preference | Axial-F preference confirmed by NMR | nih.gov |

Exploration of New Reactivity Modes and Chemical Transformation Pathways

Research into this compound is not limited to its synthesis; there is also a significant focus on exploring its unique reactivity and developing novel chemical transformations. The presence of the fluorine atom can influence the reactivity of the piperidine ring in subtle yet profound ways, opening up new avenues for chemical diversification.

One area of active exploration is the chemoselective functionalization of 3-fluoropiperidine derivatives. researchgate.net For example, a palladium-catalyzed allylation-condensation sequence has been developed to access functionalized 3-fluoropiperidine derivatives from α-fluoro-β-ketoesters. researchgate.net This methodology provides a convenient route to intermediates that can be further derivatized. researchgate.net

Furthermore, stereospecific rearrangements of N-tosyl-2-iodomethylpyrrolidines in the presence of BF₃·Et₂O have been shown to enable the rapid construction of 3-fluorinated azaheterocycles through ring enlargement reactions. kg.ac.rs This highlights the potential for transforming smaller ring systems into the valuable fluoropiperidine scaffold.

The development of chemoenzymatic platforms also opens up new possibilities for the transformation of fluorinated building blocks. nih.govescholarship.orgosti.gov Aldolases, for instance, can be used to create complex chiral organofluorine compounds from simpler precursors, demonstrating the power of combining enzymatic and chemical synthesis. nih.govescholarship.orgosti.gov As our understanding of the influence of fluorine on reactivity grows, we can expect the discovery of even more innovative and selective chemical transformations.

Broadening the Scope of this compound Scaffolds in Pharmaceutical, Agrochemical, and Materials Science Applications

The unique properties of this compound make it an attractive scaffold for a wide range of applications, particularly in the life sciences and materials science. nih.govguidechem.com The strategic placement of a fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of drug candidates. nih.gov

In medicinal chemistry, this compound is being incorporated into novel drug candidates to modulate properties such as basicity (pKa), which can be crucial for target binding and reducing off-target effects like hERG channel affinity. acs.orgscientificupdate.com Fluorinated piperidines have been shown to exhibit antimicrobial and antiviral properties, making them valuable in the development of new therapeutic agents. guidechem.com The conformational rigidity imparted by the fluorine atom can also be exploited to design more selective and potent inhibitors. nih.gov

The agrochemical industry is another key area where this compound scaffolds are finding application. The introduction of fluorine can lead to increased efficacy and metabolic stability of pesticides and herbicides. acs.orgresearchgate.net The development of efficient synthetic routes to these compounds is therefore of significant interest for the discovery of new crop protection agents. acs.org

In materials science, the unique properties of fluorinated compounds are being explored for the development of advanced materials. nih.gov For example, all-cis-(multi)fluorinated piperidines, synthesized via the DAH process, are being investigated for their potential use in the preparation of novel ionic liquids and ligands for catalysis. nih.gov

Synergistic Integration with High-Throughput Experimentation and Automated Synthetic Platforms

To accelerate the discovery and optimization of this compound-based molecules, researchers are increasingly turning to high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of reaction conditions and the parallel synthesis of compound libraries, significantly speeding up the research and development process.

Flow chemistry, in particular, offers a powerful platform for the automated and efficient synthesis of heterocyclic compounds. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The integration of flow chemistry with in-line purification and analysis can create fully automated workflows for the synthesis and evaluation of this compound derivatives.

The combination of HTE with computational modeling represents a particularly powerful synergy. Computational models can be used to design focused libraries of compounds with a higher probability of desired activity, which can then be synthesized and screened using automated platforms. This iterative cycle of design, synthesis, and testing can dramatically accelerate the identification of lead compounds for a variety of applications. While the application of these platforms specifically to this compound is still an emerging area, the general trends in medicinal and process chemistry suggest that their adoption will be a key driver of future innovation.

Q & A

Q. What are the primary synthetic routes for enantioselective synthesis of (R)-3-fluoropiperidine?

- Methodological Answer : this compound can be synthesized via Pd-catalyzed allylation/condensation sequences using α-fluoro-β-ketoesters as precursors. This method achieves moderate enantiomeric excess (up to 70% ee) with chiral phosphoramidite ligands (e.g., L7) . Alternative approaches include nucleophilic substitution reactions on piperidine scaffolds, where fluorine is introduced via fluorinating agents like DAST or Deoxo-Fluor. Yield optimization requires careful control of reaction temperature and solvent polarity .

Q. How is the pKa of this compound experimentally determined, and why does it deviate from theoretical predictions?

- Methodological Answer : Experimental pKa values are measured via potentiometric titration or NMR-based pH titration. For this compound, the measured pKa is 9.3, which is higher than the theoretical prediction (8.8) due to conformational stabilization. In the protonated state, the fluorine adopts an axial orientation, aligning its dipole antiparallel to the H–N⁺ bond, stabilizing the charged species . Computational models often underestimate this effect unless conformational dynamics are explicitly modeled.

Q. What characterization techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. X-ray crystallography provides definitive stereochemical confirmation, while NOESY NMR identifies spatial relationships between fluorine and adjacent protons. Comparative optical rotation measurements against known standards further validate enantiopurity .

Q. Why is this compound hygroscopic, and how should it be handled in experiments?

- Methodological Answer : The hydrochloride salt form is hygroscopic due to its ionic nature and fluorine’s electronegativity. Storage under inert gas (argon or nitrogen) in desiccators with silica gel is recommended. For reactions, pre-drying the compound via azeotropic distillation with toluene or benzene ensures anhydrous conditions .

Advanced Research Questions

Q. How do axial vs. equatorial fluorine orientations in this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : Axial fluorine stabilizes the protonated amine via dipole alignment, enhancing basicity and hydrogen-bonding potential in drug-receptor interactions. Equatorial fluorine increases steric hindrance, altering substrate selectivity. For example, axial fluorine in this compound derivatives improves binding affinity to serotonin receptors compared to equatorial analogs .

Q. What strategies resolve contradictions between experimental and computational pKa values for fluorinated piperidines?

- Methodological Answer : Discrepancies arise from neglecting conformational dynamics in DFT calculations. To address this:

Q. How does the fluorine substituent impact the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Fluorine reduces metabolic oxidation by cytochrome P450 enzymes due to its strong C–F bond. Assess stability via:

Q. What are the challenges in achieving high diastereoselectivity during functionalization of this compound scaffolds?

- Methodological Answer : Steric and electronic effects from fluorine complicate selectivity. Strategies include:

- Protecting group tactics : Use Boc or Cbz groups to shield the amine during alkylation.

- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry.

- Ligand-controlled catalysis : Employ Pd or Rh catalysts with bulky phosphine ligands to bias transition states .

Q. How can researchers design experiments to compare the biological activity of this compound with non-fluorinated analogs?

- Methodological Answer : Use a matched molecular pair (MMP) approach:

Synthesize this compound and its des-fluoro counterpart.

Test both compounds in parallel assays (e.g., receptor binding, enzyme inhibition).

Analyze differences via statistical models (e.g., ANOVA) and structural biology (crystallography or docking studies) to attribute effects to fluorine’s electronic/steric contributions .

Q. What methodologies address data variability in fluoropiperidine synthesis yields across different laboratories?

- Methodological Answer :

Standardize protocols using: - Quality-by-Design (QbD) : Identify critical process parameters (CPPs) like temperature, solvent purity, and catalyst loading via factorial design experiments.

- Interlaboratory validation : Share batches of key intermediates (e.g., α-fluoro-β-ketoesters) to minimize precursor variability.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.